molecular formula C11H9ClO3 B14042696 1-Chloro-1-(2,5-diformylphenyl)propan-2-one

1-Chloro-1-(2,5-diformylphenyl)propan-2-one

Katalognummer: B14042696
Molekulargewicht: 224.64 g/mol
InChI-Schlüssel: UTKDHPIDTGIIOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(2,5-diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H9ClO3 and a molecular weight of 224.64 g/mol . This compound is characterized by the presence of a chloro group, two formyl groups, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(2,5-diformylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-diformylbenzene with chloroacetone under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2,5-diformylbenzene and chloroacetone.

    Reaction Conditions: Acidic medium, such as hydrochloric acid, at elevated temperatures.

    Procedure: The reactants are mixed and heated to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Analyse Chemischer Reaktionen

1-Chloro-1-(2,5-diformylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2,5-diformylphenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It may be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2,5-diformylphenyl)propan-2-one involves its interaction with molecular targets and pathways. The chloro group and formyl groups play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biochemical studies or chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(2,5-diformylphenyl)propan-2-one can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which influences its reactivity and applications.

Eigenschaften

Molekularformel

C11H9ClO3

Molekulargewicht

224.64 g/mol

IUPAC-Name

2-(1-chloro-2-oxopropyl)terephthalaldehyde

InChI

InChI=1S/C11H9ClO3/c1-7(15)11(12)10-4-8(5-13)2-3-9(10)6-14/h2-6,11H,1H3

InChI-Schlüssel

UTKDHPIDTGIIOE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC(=C1)C=O)C=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.